molecular formula C21H17BrN2O2S B2543559 N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide CAS No. 922371-30-0

N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide

Cat. No.: B2543559
CAS No.: 922371-30-0
M. Wt: 441.34
InChI Key: UHVHBLDSTREXFI-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a brominated benzothiazole, a furan ring, and a phenylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with 2-bromobenzoic acid under acidic conditions.

    Bromination: The benzothiazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Furan-2-ylmethylamine Synthesis: Furan-2-ylmethylamine can be prepared by the reduction of furan-2-carboxaldehyde using a reducing agent such as sodium borohydride.

    Amide Bond Formation: The final step involves the coupling of 6-bromobenzo[d]thiazole-2-amine with furan-2-ylmethylamine and 3-phenylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The bromine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide depends on its interaction with biological targets. It may bind to specific enzymes or receptors, inhibiting or modulating their activity. The benzothiazole and furan rings are known to interact with various biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide
  • N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide
  • N-(6-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide

Uniqueness

N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets through halogen bonding, potentially leading to improved efficacy in therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c22-16-9-10-18-19(13-16)27-21(23-18)24(14-17-7-4-12-26-17)20(25)11-8-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVHBLDSTREXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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